molecular formula C12H11F3N4 B13715704 3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Katalognummer: B13715704
Molekulargewicht: 268.24 g/mol
InChI-Schlüssel: VIURWJWBZINNPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine family, characterized by a bicyclic core structure with a triazole ring fused to a pyrazine ring. Key features include:

  • Substituents: A difluoromethyl group at position 3 and a 4-fluorophenyl group at position 7.
  • Structural Significance: The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the 4-fluorophenyl moiety may improve target binding via aromatic interactions.

Eigenschaften

Molekularformel

C12H11F3N4

Molekulargewicht

268.24 g/mol

IUPAC-Name

3-(difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C12H11F3N4/c13-8-3-1-7(2-4-8)9-11-17-18-12(10(14)15)19(11)6-5-16-9/h1-4,9-10,16H,5-6H2

InChI-Schlüssel

VIURWJWBZINNPF-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(=NN=C2C(F)F)C(N1)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a suitable catalyst . The reaction is usually carried out at room temperature, making it a mild and efficient process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, such as c-Met kinase, by binding to the active site and preventing substrate phosphorylation . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

(a) 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (Sitagliptin Intermediate)
  • Substituents : Trifluoromethyl at position 3 .
  • Role : Key intermediate in sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes.
  • Synthesis : Optimized routes achieve >55% yield with >99.5% purity .
  • Comparison : The trifluoromethyl group increases electron-withdrawing effects but may reduce metabolic stability compared to the target compound’s difluoromethyl group.
(b) (8R)-8-Methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-ylmethanone
  • Substituents: 4-fluorophenyl linked via a methanone group and a thiadiazole at position 3 .
  • Application : Investigated for kinase inhibition (e.g., c-Met anti-tumor activity).
(c) 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
  • Substituents : Trifluoromethyl at position 3 and chlorine at position 8 .
  • Synthesis : Initial low yields (~30%) improved to >80% via optimized conditions .
  • Comparison : Chlorine at position 8 may enhance reactivity but limit solubility compared to the target’s 4-fluorophenyl group.
(a) Antimicrobial and Anticancer Activity
  • 3-(Trifluoromethyl) Derivatives : Exhibit antimicrobial activity against E. coli and S. aureus (MIC values: 2–8 µg/mL) . Difluoromethyl analogs may show improved selectivity due to reduced steric hindrance.
  • c-Met Inhibitors: Derivatives like 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine are intermediates in anticancer agents . The target compound’s 4-fluorophenyl group could enhance binding to hydrophobic pockets.
(b) Renin and Hypertension Targets
  • ACDFOPA-Based Inhibitors : Difluoro-substituted triazolo[4,3-a]pyrazines show potent renin inhibition (IC50: 1.4–3.9 nM) but poor oral bioavailability . The target compound’s difluoromethyl group may offer a balance between potency and pharmacokinetics.
(c) DNA Gyrase Inhibition
  • Sulfonamide Derivatives : Sitagliptin intermediates with sulfonyl groups exhibit E. coli DNA gyrase inhibition (docking scores: -7.8 to -8.5 kcal/mol) . Substituent position (e.g., nitro vs. fluoro) significantly affects activity.

Physicochemical Properties

Compound Substituents (Position) Molecular Weight Solubility Key Features
Target Compound 3-(Difluoromethyl), 8-(4-FPh) ~325.3 g/mol* Moderate (logP ~2.5) Enhanced metabolic stability
Sitagliptin Intermediate 3-(Trifluoromethyl) 407.3 g/mol Low (logP ~3.0) High purity (>99.5%)
8-Chloro-3-(CF3) 3-CF3, 8-Cl 262.6 g/mol Poor Optimized synthesis (yield >80%)
ACDFOPA-Based Inhibitors Difluoro groups ~550–600 g/mol Variable High potency, low oral bioavailability

*Estimated based on structural analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.